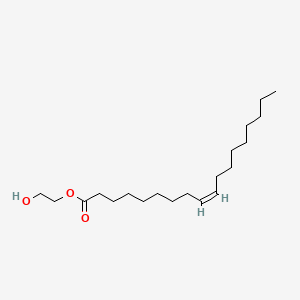

2-Hydroxyethyl oleate

CAS No.: 4500-01-0

Cat. No.: VC3846474

Molecular Formula: C20H38O3

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4500-01-0 |

|---|---|

| Molecular Formula | C20H38O3 |

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | 2-hydroxyethyl (Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- |

| Standard InChI Key | MUHFRORXWCGZGE-KTKRTIGZSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCCO |

| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCO |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCO |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 326.51 g/mol | |

| CAS Number | 4500-01-0 | |

| EINECS Number | 224-806-9 |

Physicochemical Properties

Solubility and Stability

2-Hydroxyethyl oleate is sparingly soluble in water but miscible with polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Its amphiphilic nature facilitates micelle formation above the critical micelle concentration (CMC), a property leveraged in emulsification applications. Stability studies recommend storage at room temperature (15–25°C) in airtight containers to prevent oxidative degradation of the unsaturated oleate chain .

Synthesis and Production

Esterification Methodology

The synthesis of 2-hydroxyethyl oleate typically involves the acid-catalyzed esterification of oleic acid with ethylene glycol. A representative procedure involves:

-

Heating oleic acid to 60–70°C.

-

Adding ethylene glycol in a 1:1 molar ratio.

-

Catalyzing the reaction with sulfuric acid or p-toluenesulfonic acid.

-

Refluxing for 4–6 hours under anhydrous conditions.

The reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR), with purification achieved through vacuum distillation or column chromatography.

Industrial-Scale Considerations

Industrial production employs continuous-flow reactors to enhance yield and reduce side reactions. Steam heating ensures uniform temperature distribution, while molecular sieves remove water byproduct, shifting the equilibrium toward ester formation.

Applications and Functional Uses

Surfactant and Emulsifier

The compound’s amphiphilic structure enables its use as a non-ionic surfactant in cosmetics, pharmaceuticals, and agrochemicals. It stabilizes oil-in-water emulsions by reducing interfacial tension, with applications in cream formulations and pesticide delivery systems .

Research Applications

In biochemical research, 2-hydroxyethyl oleate serves as a substrate for lipase activity assays. Its ester bond is hydrolyzed by lipases, releasing oleic acid and ethylene glycol, which are quantified spectrophotometrically .

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): NMR spectra show characteristic peaks at δ 5.3 ppm (olefinic protons) and δ 4.1–4.3 ppm (hydroxyethyl methylene groups).

-

Infrared Spectroscopy (FT-IR): Absorbance at 1740 cm confirms the ester carbonyl group, while 720 cm indicates cis-disubstituted alkene.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detection (ELSD) achieves purity assessments, with retention times dependent on mobile phase composition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume